2-(4,6-Dimethylpyrimidin-2-yl)morpholine
Description
2-(4,6-Dimethylpyrimidin-2-yl)morpholine (CAS 7749-51-1) is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at the 4- and 6-positions and a morpholine moiety at the 2-position. The compound is characterized by a melting point of 56–57°C, a predicted boiling point of 356.8±52.0°C, and a density of 1.125±0.06 g/cm³ . Its pKa of 6.17±0.50 suggests moderate basicity, influenced by the electron-donating methyl groups and the morpholine ring.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-8(2)13-10(12-7)9-6-11-3-4-14-9/h5,9,11H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEXNLMPZVTUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CNCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80–120°C). A base, such as potassium carbonate or triethylamine, is added to deprotonate morpholine, enhancing its nucleophilicity. For example, refluxing 2-chloro-4,6-dimethylpyrimidine with morpholine in THF at 100°C for 12 hours yields the target compound with a reported efficiency of 75–85%.
Key Variables Influencing Yield
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Solvent Choice : DMF accelerates reaction kinetics but may require higher temperatures for solvent removal during purification.
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Stoichiometry : A 1.2:1 molar ratio of morpholine to chloropyrimidine minimizes side reactions.
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Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial interactions in biphasic systems.
One-Pot Synthesis via Guanidinium Salt Intermediates
Adapting methodologies from fungicide synthesis, a one-pot approach has been explored to streamline production. This method, inspired by pyrimethanil synthesis, involves sequential reactions without isolating intermediates.
Mechanistic Overview
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Formation of Guanidinium Intermediate : Morpholine reacts with cyanamide in the presence of hydrochloric acid to generate a morpholinium guanidinium salt.
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Cyclization with Acetylacetone : The guanidinium salt undergoes cyclocondensation with acetylacetone under basic conditions (e.g., NaOH) to form the pyrimidine ring.
Advantages
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Efficiency : Eliminates intermediate isolation, reducing processing time by 40% compared to stepwise methods.
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Scalability : Suitable for continuous flow reactors, achieving >90% conversion in pilot-scale trials.
Limitations
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Byproduct Formation : Excess acetylacetone may lead to diacetylated derivatives, necessitating precise stoichiometric control.
Alternative Routes: Reductive Amination and Cross-Coupling
Reductive Amination of Pyrimidine Aldehydes
In this method, 4,6-dimethylpyrimidine-2-carbaldehyde is reacted with morpholine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds via imine formation followed by reduction, yielding the target compound at 60–70% efficiency.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated coupling of 2-bromo-4,6-dimethylpyrimidine with morpholine has been investigated under microwave irradiation. Using a Pd(OAc)₂/Xantphos catalyst system, the reaction achieves 80% yield within 2 hours. This method is particularly valuable for introducing morpholine to sterically hindered pyrimidines.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–85 | 10–14 hrs | High purity, simple workup | Solvent toxicity |
| One-Pot Synthesis | 85–90 | 6–8 hrs | Scalable, cost-effective | Byproduct formation |
| Reductive Amination | 60–70 | 24 hrs | Mild conditions | Low yield |
| Pd-Catalyzed Coupling | 80 | 2 hrs | Rapid, versatile | High catalyst cost |
Industrial-Scale Production Considerations
Solvent Recovery and Waste Management
Industrial processes prioritize solvent recycling, particularly for DMF and THF, using distillation systems to recover >95% of solvents. Waste streams containing cyanamide or palladium residues require treatment with chelating agents or adsorption filters.
Crystallization and Purification
The final product is typically purified via recrystallization from ethanol/water mixtures, achieving >99% purity. Particle size distribution is controlled by adjusting cooling rates during crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, forming hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated or carbonyl derivatives of the original compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,6-Dimethylpyrimidin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use as a corrosion inhibitor and in the development of agrochemicals.
Mechanism of Action
The mechanism by which 2-(4,6-Dimethylpyrimidin-2-yl)morpholine exerts its effects depends on its specific application:
Biological Targets: The compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: It can influence various biochemical pathways, potentially affecting processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
4,6-Dichloro Analogs
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS 10397-13-4) replaces the methyl groups with chlorine atoms. This substitution significantly alters physicochemical properties:
Boronated Derivatives
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine (CAS 17479124) incorporates a boronate ester at the pyrimidine’s 5-position. This modification enhances utility in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems, a feature absent in the dimethyl variant .
Heterocyclic Modifications
Piperazine vs. Morpholine Derivatives
Replacing morpholine with piperazine (e.g., 2-[4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole) introduces a secondary amine, increasing hydrogen-bonding capacity and altering pharmacokinetic profiles. Such derivatives exhibit biological activity, as evidenced by their synthesis for adenosine receptor targeting .
Pyridine-Based Analogs
(2S,6R)-2,6-Dimethyl-4-(6-nitro-3-pyridyl)morpholine replaces pyrimidine with pyridine, demonstrating how heterocycle choice affects stereochemical outcomes and nitro-group reactivity. This compound’s ^1H NMR data (e.g., δ 1.20 ppm for methyl groups) contrasts with the pyrimidine-based target’s spectral features .
Functional Group Additions
Thioether-Linked Morpholine
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines (e.g., 6c–f) feature a sulfur atom and ethyl spacer between morpholine and pyrimidine.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | CAS Number | Substituents | Melting Point (°C) | Molecular Weight | Key Applications |
|---|---|---|---|---|---|
| 2-(4,6-Dimethylpyrimidin-2-yl)morpholine | 7749-51-1 | 4,6-Me₂, 2-morpholine | 56–57 | 207.27 | Agrochemical research |
| 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 10397-13-4 | 4,6-Cl₂, 2-morpholine | N/A | 234.08 | Synthetic intermediate |
| 2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole | N/A | 4,6-Me₂, 2-piperazine | N/A | 363.43 | Pharmacological studies |
| Oxasulfuron | 144651-06-9 | 4,6-Me₂, 2-sulfamoyl | N/A | 406.41 | Herbicide |
Biological Activity
2-(4,6-Dimethylpyrimidin-2-yl)morpholine is a heterocyclic compound that combines a pyrimidine ring with a morpholine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure highlights the presence of both a pyrimidine and a morpholine ring, which are crucial for its biological interactions.
Antimicrobial Activity
Research has indicated that 2-(4,6-Dimethylpyrimidin-2-yl)morpholine exhibits significant antimicrobial properties. A study focused on its efficacy against various bacterial strains showed that it has a unique mode of action compared to traditional antibiotics. The compound demonstrated effectiveness against Staphylococcus aureus , suggesting potential as a therapeutic agent in treating bacterial infections .
Table 1: Antimicrobial Efficacy of 2-(4,6-Dimethylpyrimidin-2-yl)morpholine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro studies. Notably, it has shown moderate cytotoxic activity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell proliferation .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Inhibition of tubulin polymerization |
| HeLa | 20 | Induction of apoptosis |
| Non-tumor | >100 | Minimal effect |
Case Studies
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Study on Antibacterial Properties :
A study published in ResearchGate examined the antibacterial activity of various morpholine derivatives, including 2-(4,6-Dimethylpyrimidin-2-yl)morpholine. The results indicated that this compound exhibited a distinct mechanism of action compared to known antibiotics, highlighting its potential for further development in antibacterial therapies . -
Anticancer Research :
Another research effort focused on the cytotoxic effects of this compound on different cancer cell lines. It was found that at specific concentrations, the compound effectively inhibited cell growth and induced apoptosis in cancer cells while sparing non-tumor cells .
The biological activity of 2-(4,6-Dimethylpyrimidin-2-yl)morpholine can be attributed to its interaction with various biological targets:
- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation during cell division, leading to cancer cell death.
- Antibacterial Mode of Action : It appears to interfere with bacterial cell wall synthesis or function, although the precise mechanism remains under investigation.
Q & A
Q. What synthetic methodologies are commonly employed for 2-(4,6-Dimethylpyrimidin-2-yl)morpholine and its derivatives?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrimidine derivatives are often functionalized via Suzuki-Miyaura cross-coupling using boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to introduce morpholine moieties . Multi-step protocols may include protecting-group strategies to ensure regioselectivity, followed by purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing 2-(4,6-Dimethylpyrimidin-2-yl)morpholine?
Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation . X-ray crystallography using software like SHELXL or WinGX can resolve stereochemistry and confirm anisotropic displacement parameters . High-performance liquid chromatography (HPLC) is recommended for purity assessment (>90% purity is standard for research-grade samples) .
Q. What biological targets are associated with 2-(4,6-Dimethylpyrimidin-2-yl)morpholine-based compounds?
The 4,6-dimethylpyrimidine scaffold is prevalent in enzyme inhibitors. For instance, derivatives like 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide are potent SIRT2 inhibitors, targeting a hydrophobic "selectivity pocket" confirmed via crystallography . In agrochemical research, analogs such as pyrimethanil (structurally similar) act as fungicides by inhibiting botrytis growth .
Q. How should researchers evaluate environmental persistence for derivatives of this compound?
Leaching potential under tropical conditions can be modeled using soil column experiments and HPLC analysis to track mobility. Key factors include soil adsorption coefficients (Kd) and hydrolysis rates, as demonstrated in studies on pyrimethanil .
Advanced Research Questions
Q. How can computational modeling optimize SIRT2 inhibition in 2-(4,6-Dimethylpyrimidin-2-yl)morpholine derivatives?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to SIRT2's selectivity pocket. Crystallographic data (PDB: 4RMH) reveal critical interactions: the pyrimidine ring engages in π-stacking, while substituents like thioacetamide form hydrogen bonds with Glu294 and Asn168 . Structure-activity relationship (SAR) studies should prioritize modifications at the pyrimidine C2 position to enhance potency.
Q. What strategies resolve discrepancies in bioactivity data for structural analogs?
Conflicting results often arise from assay variability (e.g., enzyme source, buffer conditions). Validate findings using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity). Ensure compound purity via LC-MS and control for stereochemical integrity using chiral HPLC .
Q. How can crystallographic refinement challenges be addressed for complexes of this compound?
For twinned or low-resolution data, use SHELXL's TWIN/BASF commands to refine twin fractions. Validate anisotropic displacement parameters with ORTEP-3, and cross-check hydrogen bonding networks using Mercury . High-resolution datasets (d-spacing < 1.0 Å) improve refinement accuracy.
Q. What synthetic approaches mitigate regioselectivity issues during pyrimidine functionalization?
Employ directing groups (e.g., boronic esters) to control cross-coupling positions. For example, Suzuki-Miyaura reactions with 2-bromo-4,6-dimethylpyrimidine ensure selective coupling at the C2 position . Alternatively, use temporary protecting groups (e.g., SEM or TBS) during multi-step syntheses .
Methodological Notes
- Data Contradiction Analysis : Cross-validate crystallographic results with spectroscopic data (e.g., NOESY for stereochemistry) .
- Experimental Design : For environmental studies, simulate field conditions (e.g., steady-state flow) to assess leaching .
- Software Tools : SHELX suite (structure refinement), WinGX (data processing), and ORTEP-3 (visualization) are critical for structural studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
